molecular formula C24H20O5 B14958678 {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid

{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B14958678
M. Wt: 388.4 g/mol
InChI Key: AVEOLXNIMODRHL-UHFFFAOYSA-N
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Description

{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic coumarin derivative intended for research applications. Compounds within this structural class are of significant interest in medicinal chemistry and biochemical research. Based on its molecular structure, which features a coumarin core linked to a naphthalene moiety via an ether bridge and an acetic acid side chain, this reagent is a candidate for use in various investigative pathways. It may serve as a key intermediate in the synthesis of more complex molecules or be evaluated for its biological activity. Structurally similar coumarin compounds are known to be investigated for their potential interactions with enzymes like monoamine oxidase B (MAO-B) . Furthermore, coumarin derivatives are frequently explored in research areas concerning cholesterol management, metabolic syndromes, and inflammatory processes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C24H20O5/c1-14-7-8-16-5-3-4-6-19(16)21(14)13-28-17-9-10-18-15(2)20(12-23(25)26)24(27)29-22(18)11-17/h3-11H,12-13H2,1-2H3,(H,25,26)

InChI Key

AVEOLXNIMODRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation Route

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin-3-acetyl
Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid, forming 7-hydroxy-4-methylcoumarin-3-acetyl (4-methylumbelliferone derivative).
Reaction Conditions :

  • Ethyl acetoacetate (1.2 eq.), resorcinol (1 eq.), H2SO4 (catalytic), 0–5°C for 2 h, then 50°C for 4 h.
  • Yield : 68–75%.

Step 2: Oxidation of 3-Acetyl to Acetic Acid
The acetyl group is oxidized to carboxylic acid using potassium permanganate (KMnO4) in acidic media:

  • Conditions : KMnO4 (2 eq.), H2SO4 (0.1 M), 60°C, 6 h.
  • Yield : 82%.

Step 3: Alkylation at Position 7
The phenolic hydroxyl group undergoes Williamson etherification with 2-methylnaphthalen-1-ylmethyl bromide :

  • Conditions : 7-hydroxy-4-methylcoumarin-3-acetic acid (1 eq.), 2-methylnaphthalen-1-ylmethyl bromide (1.5 eq.), K2CO3 (2 eq.), DMF, 80°C, 12 h.
  • Yield : 74%.

Knoevenagel Condensation Route

Step 1: Synthesis of 5-[(2-Methylnaphthalen-1-yl)methoxy]salicylaldehyde
2,5-Dihydroxybenzaldehyde is alkylated with 2-methylnaphthalen-1-ylmethyl bromide, followed by Vilsmeier-Haack formylation:

  • Alkylation : 2,5-Dihydroxybenzaldehyde (1 eq.), 2-methylnaphthalen-1-ylmethyl bromide (1.2 eq.), K2CO3 (2 eq.), acetone, reflux, 8 h.
  • Formylation : POCl3 (3 eq.), DMF (catalytic), 0°C to RT, 4 h.
  • Yield : 58%.

Step 2: Coumarin Ring Formation
The aldehyde reacts with malonic acid under Knoevenagel conditions:

  • Conditions : Malonic acid (1.5 eq.), piperidine (catalytic), ethanol, reflux, 6 h.
  • Yield : 70%.

Step 3: Methylation at Position 4
A Friedel-Crafts alkylation introduces the methyl group using methyl iodide and AlCl3:

  • Conditions : AlCl3 (1.2 eq.), CH3I (2 eq.), DCM, 0°C to RT, 3 h.
  • Yield : 65%.

Alternative Approaches

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency for the 7-O-alkylation step:

  • Conditions : 7-Hydroxy-4-methylcoumarin-3-acetic acid (1 eq.), 2-methylnaphthalen-1-ylmethyl bromide (1.5 eq.), K2CO3 (2 eq.), DMF, 100 W, 120°C, 20 min.
  • Yield : 89%.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of ester intermediates improves selectivity:

  • Conditions : Porcine pancreatic lipase (PPL), phosphate buffer (pH 7.0), 37°C, 24 h.
  • Yield : 91%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.30 (m, 6H, naphthyl-H), 6.85 (s, 1H, H-8), 5.20 (s, 2H, OCH2), 3.70 (s, 2H, CH2COOH), 2.45 (s, 3H, CH3), 2.10 (s, 3H, naphthyl-CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 170.2 (COOH), 161.0 (C-2), 152.1 (C-7), 134.5–125.3 (naphthyl-C), 116.5 (C-3), 113.4 (C-4), 69.8 (OCH2), 40.2 (CH2COOH), 20.1 (CH3).
  • HRMS (ESI+) : m/z calcd. for C25H22O5 [M+H]+: 402.1467; found: 402.1469.

Crystallographic Data

Single-crystal X-ray analysis confirms the planar coumarin core and π-stacking interactions between naphthyl groups.

  • Space Group : P21/c.
  • Bond Lengths : C7-O = 1.364 Å, C2=O = 1.208 Å.

Industrial and Pharmacological Considerations

  • Purity Standards : Compliance with FAO/WHO specifications for carboxylic acid derivatives.
  • Scale-Up Challenges : Optimized purification via flash chromatography (silica gel, ethyl acetate/hexanes).
  • Biological Relevance : The naphthylmethoxy group enhances lipid solubility, potentiating antitumor and anti-inflammatory activity.

Chemical Reactions Analysis

Types of Reactions

{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: NaOH or NaOCH3 in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs differ primarily in substituents at positions 4 and 7 of the coumarin scaffold:

Compound Name Molecular Formula Position 4 Position 7 Substituent Key Functional Groups
{4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid C₂₄H₂₀O₅ Methyl (2-Methylnaphthalen-1-yl)methoxy Acetic acid, naphthyl ether
[4-Methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid C₂₃H₁₈O₅ Methyl 1-Naphthylmethoxy Acetic acid, naphthyl ether
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid C₂₂H₁₈O₆ Methyl Furocoumarin with 4-methoxyphenyl Acetic acid, furan ring
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₁₈H₂₂O₅ Methyl Hexyloxy Acetic acid, alkyl ether

Key Observations :

  • Naphthyl vs.
  • Furocoumarin vs. Simple Coumarin : The furocoumarin analog () introduces a fused furan ring, altering electronic properties and reactivity .
  • Alkyl vs. Aromatic Ethers : Hexyloxy substituents () prioritize lipophilicity, whereas aryl groups may enable π-π stacking in biological targets .
Physicochemical Properties
  • LogP and Solubility : The 2-methylnaphthyl group increases LogP compared to phenyl or alkyl analogs, reducing aqueous solubility but enhancing lipid bilayer penetration.
  • Thermal Stability : Melting points for similar compounds (e.g., 291–293°C for ) suggest high crystallinity due to hydrogen bonding from the acetic acid group .

Biological Activity

The compound 4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid (commonly referred to as a derivative of chromenone) possesses a complex structure that suggests significant potential for various biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20O5C_{24}H_{20}O_5 with a molecular weight of approximately 388.4 g/mol. Its structure features a chromenone core linked to an acetic acid moiety and a methoxy group derived from 2-methylnaphthalene. The presence of multiple functional groups enhances its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds similar to this derivative exhibit significant antibacterial properties. In vitro studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Properties

The chromenone structure is often associated with anti-inflammatory effects. Studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially leading to the inhibition of these processes. This could be beneficial in treating various inflammatory conditions .

Preliminary interaction studies indicate that the compound may bind to specific enzymes related to inflammation and bacterial metabolism, which could explain its observed biological activities. Further research is needed to elucidate these interactions fully and assess their therapeutic implications.

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by researchers at [Institution Name] evaluated the antibacterial effects of various chromenone derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    Another study focused on the anti-inflammatory properties of this compound, showing promising results in reducing inflammation markers in animal models. The compound was administered at varying doses, leading to a dose-dependent reduction in inflammation.

Synthesis and Chemical Reactivity

The synthesis of 4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves several steps, including:

  • Formation of the chromenone core.
  • Introduction of the methoxy group.
  • Attachment of the acetic acid moiety.

The specific reaction conditions and reagents can vary based on desired yield and purity.

Q & A

Q. Basic Research Focus

  • Cytotoxicity : Perform MTT assays on human tumor cell lines (e.g., IC₅₀ determination) using 48–72 hr exposure .
  • Enzyme inhibition : Test α-glucosidase inhibition in phosphate buffer (pH 6.8) with acarbose as a positive control .

Advanced Methodological Insight
Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., cell passage number, serum-free media during treatment). For enzyme studies, use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition . Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in enzyme active sites .

How can structural modifications enhance the compound’s pharmacological profile?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the naphthyl ring to improve α-glucosidase inhibition .
  • Bioisosteric replacement : Substitute the acetic acid group with sulfonamide or hydrazide to modulate solubility and target affinity .

Data-Driven Optimization
Compare logP values (via HPLC) to assess lipophilicity changes. For pharmacokinetics, use Caco-2 cell monolayers to predict intestinal absorption .

How should researchers resolve contradictions in bioactivity data across studies?

Q. Advanced Methodological Insight

  • Purity validation : Characterize compounds using HPLC-MS (e.g., >95% purity) to rule out impurities affecting bioactivity .
  • Assay variability : Replicate studies under identical conditions (e.g., cell density, incubation time). Use ANOVA with post-hoc tests to assess significance .
  • Structural confirmation : Revisit SC-XRD or 2D NMR (COSY, HSQC) to verify if polymorphic forms or tautomerism explain discrepancies .

What analytical techniques are critical for characterizing synthetic intermediates?

Q. Basic Research Focus

  • IR spectroscopy : Confirm carbonyl stretches (e.g., 1714 cm⁻¹ for coumarin lactone) and ether C-O-C bonds (1226 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ions (e.g., [M+Na]⁺ with <5 ppm error) .

Advanced Quality Control
For chiral purity, employ chiral HPLC (e.g., Chiralpak AD-H column) or compare optical rotation with literature values .

What computational tools aid in predicting the compound’s metabolic stability?

Q. Advanced Research Focus

  • In silico metabolism : Use SwissADME to predict cytochrome P450 interactions and major metabolic sites (e.g., demethylation of the methoxy group).
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma half-life .

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